
Cobalt--zirconium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–zirconium (5/1) is an intermetallic compound composed of cobalt and zirconium in a 5:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–zirconium (5/1) can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and zirconium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the final product .
Industrial Production Methods
In industrial settings, cobalt–zirconium (5/1) is often produced using high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The process involves mixing cobalt and zirconium powders in the desired ratio, followed by heating in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and processed to achieve the desired particle size and morphology .
Chemical Reactions Analysis
Types of Reactions
Cobalt–zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents at high temperatures.
Major Products
The major products formed from these reactions include cobalt oxide, zirconium oxide, and various substituted intermetallic compounds.
Scientific Research Applications
Cobalt–zirconium (5/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrodeoxygenation.
Hydrogen Storage: Cobalt–zirconium (5/1) is investigated for its potential use in hydrogen storage systems.
Magnetic Materials: The compound exhibits interesting magnetic properties, making it suitable for use in magnetic materials and devices.
Amorphous Alloys: Cobalt–zirconium (5/1) is a key component in the development of amorphous alloys, which have unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which cobalt–zirconium (5/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique arrangement of cobalt and zirconium atoms allows for efficient electron transfer and interaction with other molecules. This property is particularly important in catalytic applications, where the compound facilitates the activation and transformation of reactants .
Comparison with Similar Compounds
Cobalt–zirconium (5/1) can be compared to other intermetallic compounds, such as cobalt–iron (5/1) and cobalt–titanium (5/1). While these compounds share some similarities in terms of their electronic structure and bonding, cobalt–zirconium (5/1) is unique in its ability to form stable oxides and its potential for hydrogen storage .
Similar Compounds
Cobalt–iron (5/1): Known for its magnetic properties and use in magnetic materials.
Cobalt–titanium (5/1): Used in high-temperature applications and as a catalyst in various chemical reactions.
Properties
CAS No. |
91277-14-4 |
|---|---|
Molecular Formula |
Co5Zr |
Molecular Weight |
385.89 g/mol |
IUPAC Name |
cobalt;zirconium |
InChI |
InChI=1S/5Co.Zr |
InChI Key |
KHIZVXUSRNCWIO-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
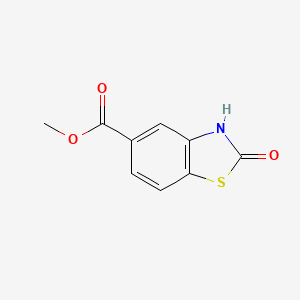
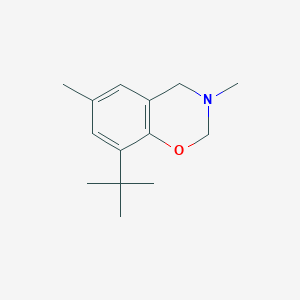
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
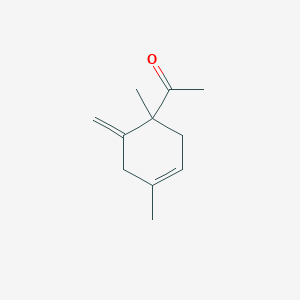
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
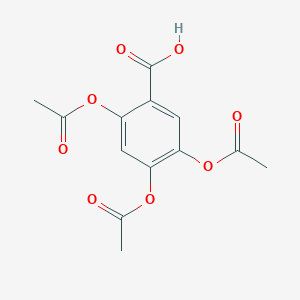
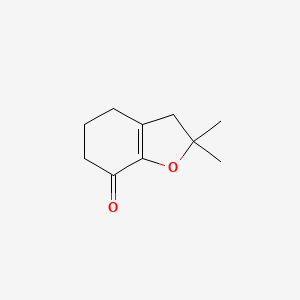
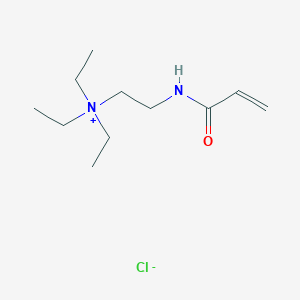
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
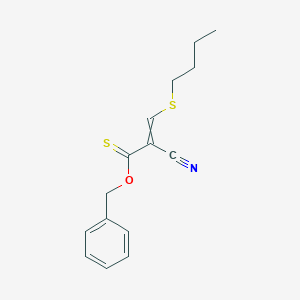
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
